molecular formula C10H9F3O2 B168734 Methyl 2-[4-(trifluoromethyl)phenyl]acetate CAS No. 135325-18-7

Methyl 2-[4-(trifluoromethyl)phenyl]acetate

Cat. No. B168734
CAS RN: 135325-18-7
M. Wt: 218.17 g/mol
InChI Key: ONNMKZXKTBYWFA-UHFFFAOYSA-N
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Description

“Methyl 2-[4-(trifluoromethyl)phenyl]acetate” is a chemical compound with the CAS Number: 135325-18-7 . It has a molecular weight of 218.18 . The IUPAC name for this compound is methyl [4-(trifluoromethyl)phenyl]acetate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H9F3O2/c1-15-9(14)6-7-2-4-8(5-3-7)10(11,12)13/h2-5H,6H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid, semi-solid, liquid, or lump substance that is stored at room temperature . It has a molecular weight of 218.18 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Fungicidal Activity : Methyl(Z)-2-(4-{[(1-aryl-1H-pyrazol-3-yl)oxy]methyl}phenyl) 2-(methoxyimino)acetate derivatives, related to Methyl 2-[4-(trifluoromethyl)phenyl]acetate, were synthesized and demonstrated moderate fungicidal activity against Rhizoctonia solani (Liu et al., 2014).
  • Crystal Structure Characterization : The crystal structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was investigated, revealing intermolecular interactions that contribute to its molecular packing (Mao et al., 2015).

Chemical Properties and Reactions

  • Electrochemical Fluorination : Methyl(phenylthio)acetate, a compound related to this compound, was successfully fluorinated using electrochemical methods, demonstrating the potential for synthesizing fluorinated derivatives (Balandeh et al., 2017).
  • Fragrance Material Review : A study on 2-methyl-4-phenyl-2-butyl acetate, a fragrance material structurally similar to this compound, provided insights into its toxicology and dermatology implications (Mcginty et al., 2012).

Applications in Material Science

  • Corrosion Inhibition Study : Derivatives of this compound, specifically Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate, were studied as corrosion inhibitors for mild steel, demonstrating their potential application in protecting metals (Elazhary et al., 2019).

Pharmacological Applications

  • Antihypertensive Agents : Research on methyl 2-(thiazol-2-ylcarbamoyl)acetate, a compound related to this compound, focused on synthesizing derivatives with potential as antihypertensive agents (Abdel-Wahab et al., 2008).

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H320, and H335 . The precautionary statements are P264, P270, P301+P312, and P330 .

properties

IUPAC Name

methyl 2-[4-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-15-9(14)6-7-2-4-8(5-3-7)10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNMKZXKTBYWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135325-18-7
Record name methyl 2-[4-(trifluoromethyl)phenyl]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6.0 g (29.4 mmol) of [4-(trifluoromethyl)phenyl]acetic acid were dissolved in 67.1 ml of toluene and 46.2 ml of methanol, and 26.5 ml (52.9 mmol) of a 2 M solution of trimethylsilyldiazomethane in diethyl ether were added dropwise with cooling. After the addition had ended, cooling was removed and the mixture was stirred at RT for another 1 h, after which excess trimethylsilyldiazomethane was destroyed by addition of 2.0 ml of acetic acid. The reaction mixture was concentrated under reduced pressure and the crude product was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 80:1). This gave 4.33 g of the target compound (67.6% of theory).
Quantity
6 g
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67.1 mL
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solution
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46.2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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